3-Methyl-1,5-Dihydropyrazolo[4,3-C]pyrazole
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Overview
Description
3-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a heterocyclic compound characterized by a fused bicyclic structure containing nitrogen atoms. This compound is part of the pyrazolo[4,3-c]pyrazole family, which is known for its unique chemical properties and potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions. Microwave activation is often employed to enhance reaction efficiency. Chemoselective bromination followed by Suzuki–Miyaura cross-coupling reactions allows for the synthesis of various modulated heterobicycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and cross-coupling reactions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Halogenation with bromine or chlorine, and alkylation with alkyl halides.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its pharmacological potential, including anticancer and kinase inhibitory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazole
- 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole
- Pyrazolo[3,4-b]pyridines
Comparison: 3-Methyl-1,4-dihydropyrazolo[4,3-c]pyrazole stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits unique pharmacological properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
3-methyl-2,4-dihydropyrazolo[4,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-3-5-4(8-7-3)2-6-9-5/h2H,1H3,(H,6,9)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAKREBEXWCQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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